
2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a tert-butoxy group, an oxoethoxy group, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid typically involves the reaction of 4-hydroxyphenoxyacetic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The phenoxyacetic acid moiety may interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(2-(Tert-butoxy)-2-oxoethyl)phenoxy)acetic acid
- 2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenyl)acetic acid
- 2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)propionic acid
Uniqueness
2-(4-(2-(Tert-butoxy)-2-oxoethoxy)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butoxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C14H18O6 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-13(17)9-19-11-6-4-10(5-7-11)18-8-12(15)16/h4-7H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
QXSKZBSVKRUUCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


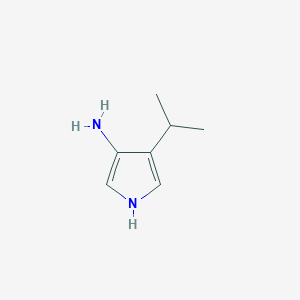
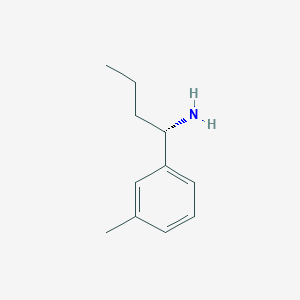
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
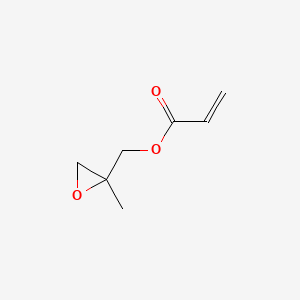
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
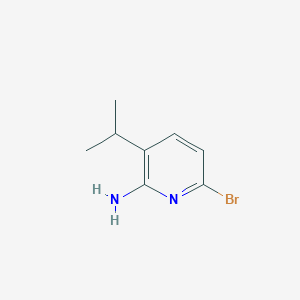

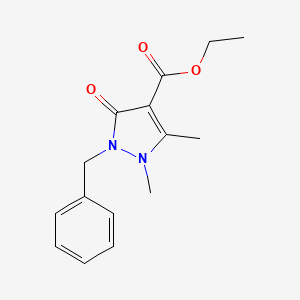


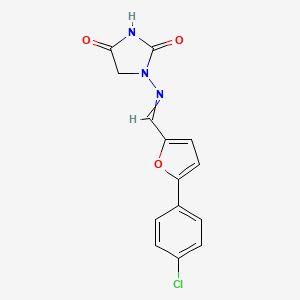
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)

